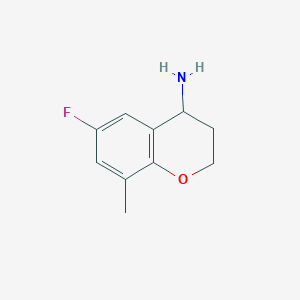

6-Fluoro-8-methylchroman-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-8-methylchroman-4-amine: is an organic compound with the molecular formula C10H12FNO . It is a derivative of chroman, featuring a fluorine atom at the 6th position and a methyl group at the 8th position on the chroman ring, with an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methylchroman-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 6-Fluoro-8-methylchroman-4-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted chroman derivatives.

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders. Initial studies indicate that it may act as a selective modulator of neurotransmitter receptors, suggesting applications in treating anxiety and depression.

- Anticancer Activity : Research has shown that modifications at the 4-position of chroman derivatives can significantly reduce the proliferation of cancer cells. For instance, certain derivatives have been reported to induce caspase-dependent apoptosis in breast and lung cancer cells, highlighting their potential as anticancer agents.

Biological Studies

- Enzyme Inhibition : 6-Fluoro-8-methylchroman-4-amine has been investigated for its inhibitory effects on specific enzymes such as SIRT2, which is involved in cellular aging and metabolism. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, contributing to its binding affinity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents can significantly alter biological activity, making SAR analysis vital for future drug design efforts.

Industrial Applications

The compound is also utilized in industrial settings:

- Material Development : It serves as a precursor for developing new materials and agrochemicals. Its unique chemical properties allow for various chemical modifications that can enhance material performance.

- Chemical Processes : The compound undergoes several chemical reactions, including oxidation and reduction, which are essential for synthesizing more complex molecules.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential therapeutic effects on cancer and neurological disorders. |

| Biological Studies | Inhibition of SIRT2; implications for aging-related diseases. |

| Industrial Use | Precursor in material development; used in chemical processes. |

Case Studies

- Neuropharmacological Studies : Initial investigations indicate that this compound may selectively modulate neurotransmitter receptors, potentially leading to new treatments for anxiety and depression.

- Anticancer Research : Studies have highlighted that derivatives of this compound can trigger apoptosis in cancer cells, suggesting a pathway for developing effective anticancer therapies.

- SIRT2 Inhibition : A series of substituted chroman derivatives were synthesized and evaluated as selective inhibitors of SIRT2. The most potent compounds showed significant inhibitory activity, indicating their potential as therapeutic agents against neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

6-Fluoro-8-methylchroman-4-one: A ketone derivative with similar structural features but different reactivity and applications.

8-Methylchroman-4-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

6-Fluoro-4-chromanone:

Uniqueness: 6-Fluoro-8-methylchroman-4-amine is unique due to the presence of both the fluorine atom and the amine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .

Biological Activity

6-Fluoro-8-methylchroman-4-amine is a fluorinated derivative of chroman, notable for its unique structural features that confer significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₀H₁₂FNO

- Molecular Weight : 181.21 g/mol

- Structural Features :

- Fluorine atom at the 6-position

- Methyl group at the 8-position

- Amine group at the 4-position

These features enhance the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

The mechanism of action for this compound involves several key interactions:

- Binding Affinity : The presence of the fluorine atom increases the compound's binding affinity to various receptors and enzymes, facilitating stronger interactions through hydrogen bonding and van der Waals forces.

- Modulation of Biological Pathways : The amine group allows for protonation-deprotonation equilibria, which can influence the activity of target proteins and pathways involved in various physiological processes.

- Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, indicating potential applications in treating mood disorders.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be relevant for protecting against oxidative stress-related conditions .

- Antimicrobial Properties : Certain chroman derivatives are known to possess antimicrobial activity, suggesting that this compound might also exhibit similar effects against various pathogens .

- Potential Anticancer Activity : Some studies have linked chroman derivatives to anticancer properties through mechanisms such as histone deacetylase inhibition .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and activities of related compounds compared to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 8-Methylchroman-4-one | Lacks fluorine | Often used as a precursor in synthesis | Limited biological activity |

| 6-Chloro-8-methylchroman-4-one | Contains chlorine instead of fluorine | Different halogen affects reactivity | Varies based on halogen |

| 6-Fluorochroman | Similar chroman structure | Focused on different biological activities | Antioxidant and antimicrobial |

| This compound | Fluorinated with an amine group | Enhanced binding affinity and potential neuropharmacological effects | Antioxidant, antimicrobial, potential anticancer |

Case Studies and Research Findings

- Neuropharmacological Studies : Research indicates that (R)-6-Fluoro-8-methylchroman-4-amine interacts with serotonin receptors, potentially influencing mood regulation. Experimental models have shown improvements in depression-like behaviors in animal studies.

- Antioxidant Studies : In vitro studies demonstrated that derivatives of chromans can scavenge free radicals effectively, suggesting that this compound may have similar protective effects against oxidative stress .

- Antimicrobial Efficacy : A study investigating various chroman derivatives found that some exhibited significant antibacterial activity against Staphylococcus aureus, indicating potential for further research into the antimicrobial properties of this compound .

Properties

IUPAC Name |

6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYPVZGJJRSKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCCC2N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.